1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene 1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene
Brand Name: Vulcanchem
CAS No.: 62932-96-1
VCID: VC0135329
InChI: InChI=1S/C23H21NO4/c1-18(24(25)26)14-21-12-13-22(27-16-19-8-4-2-5-9-19)23(15-21)28-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3
SMILES: CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-]
Molecular Formula: C23H21NO4
Molecular Weight: 375.4 g/mol

1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene

CAS No.: 62932-96-1

Cat. No.: VC0135329

Molecular Formula: C23H21NO4

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene - 62932-96-1

Specification

CAS No. 62932-96-1
Molecular Formula C23H21NO4
Molecular Weight 375.4 g/mol
IUPAC Name 4-(2-nitroprop-1-enyl)-1,2-bis(phenylmethoxy)benzene
Standard InChI InChI=1S/C23H21NO4/c1-18(24(25)26)14-21-12-13-22(27-16-19-8-4-2-5-9-19)23(15-21)28-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3
Standard InChI Key PEDOADQHWFZFKP-UHFFFAOYSA-N
SMILES CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-]
Canonical SMILES CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator